ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate
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Overview
Description
ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a triazoloquinoxaline core, a piperidine ring, and an ethyl ester group, contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline ring system. Common reagents include hydrazine derivatives and quinoxaline precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazoloquinoxaline intermediate.
Attachment of the sec-Butylamino Group: The sec-butylamino group is introduced via an amide coupling reaction, typically using coupling reagents such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups within the triazoloquinoxaline core, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the triazoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohol derivatives and reduced triazoloquinoxaline compounds.
Substitution: Substituted piperidine and triazoloquinoxaline derivatives.
Scientific Research Applications
ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazoloquinoxaline core is known to interact with nucleic acids and proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{2-[2-(tert-butylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate
- Ethyl 1-{2-[2-(isopropylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate
Uniqueness
ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is unique due to the presence of the sec-butylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
ethyl 1-[2-[2-(butan-2-ylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O4/c1-4-15(3)24-19(30)14-28-23(32)29-18-9-7-6-8-17(18)25-20(21(29)26-28)27-12-10-16(11-13-27)22(31)33-5-2/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJYQHGSOFREFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)N4CCC(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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